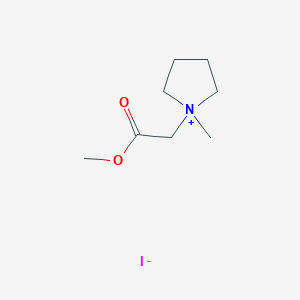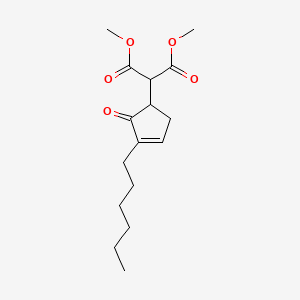
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is an organic compound with the molecular formula C16H24O5 and a molecular weight of 296.36 g/mol It is a derivative of malonic acid, featuring a cyclopentenone ring substituted with a hexyl group and two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate typically involves the reaction of cyclopentenone derivatives with malonic acid esters under specific conditions. One common method includes the alkylation of cyclopentenone with hexyl bromide, followed by esterification with dimethyl malonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates.
Scientific Research Applications
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound’s ester functionalities and cyclopentenone ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
- Dimethyl 2-(3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate
Comparison: Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is unique due to its specific substitution pattern and the presence of a hexyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
72187-23-6 |
|---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
dimethyl 2-(3-hexyl-2-oxocyclopent-3-en-1-yl)propanedioate |
InChI |
InChI=1S/C16H24O5/c1-4-5-6-7-8-11-9-10-12(14(11)17)13(15(18)20-2)16(19)21-3/h9,12-13H,4-8,10H2,1-3H3 |
InChI Key |
QJSAZIYBBQRVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCC(C1=O)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


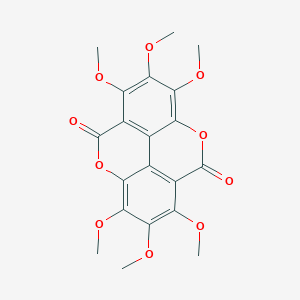
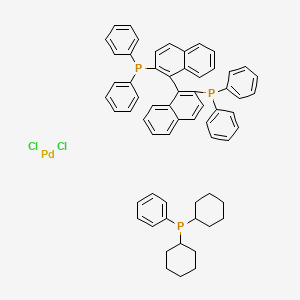
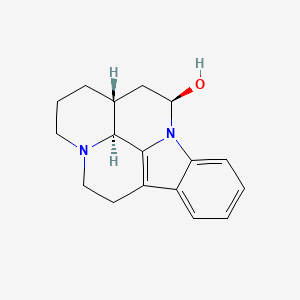
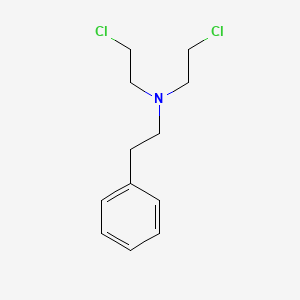
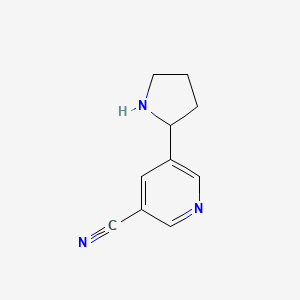
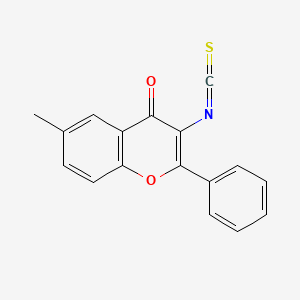

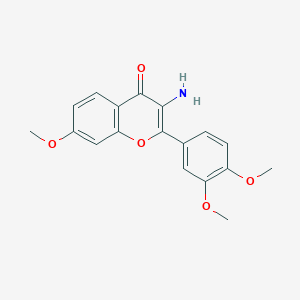
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756949.png)
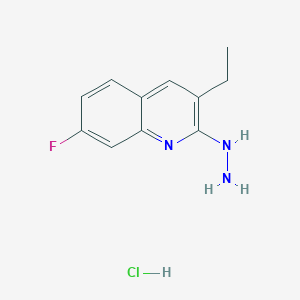

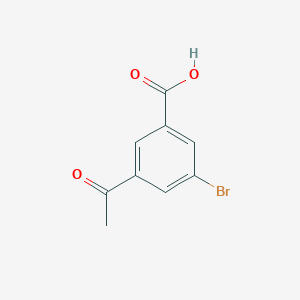
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
